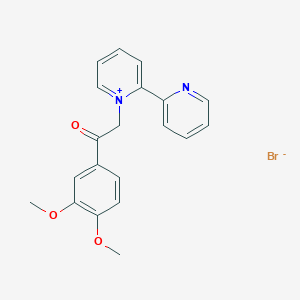
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as (4-Methylphenyl)methyl chloride, in the presence of a solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled environments ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Phosphonium salts can undergo oxidation to form phosphine oxides.
Reduction: These compounds can be reduced back to their corresponding phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction to form alkenes. They also serve as phase-transfer catalysts in various reactions.
Biology
In biological research, phosphonium salts can be used as probes for studying cellular processes due to their ability to penetrate cell membranes.
Medicine
Some phosphonium salts have been investigated for their potential use in drug delivery systems, particularly for targeting mitochondria in cancer cells.
Industry
In the industrial sector, phosphonium salts are used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the phosphonium salt, followed by nucleophilic attack on a carbonyl compound to form an alkene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium iodide
Uniqueness
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and selectivity in chemical reactions compared to other phosphonium salts.
Eigenschaften
Molekularformel |
C26H25ClP+ |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI-Schlüssel |
AZHSDLYDKBEFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)








![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)



